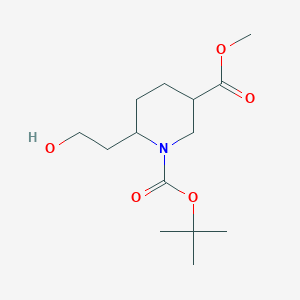

![molecular formula C12H21NO5 B6360903 cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1415741-35-3](/img/structure/B6360903.png)

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid” is a piperidine derivative. It has a molecular weight of 273.29 . The IUPAC name for this compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.29 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación

Cis-BTMP has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and medicinal chemistry. It has been used as a chiral auxillary in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used as a chiral scaffold in the synthesis of a variety of natural products, such as terpenoids and alkaloids. Additionally, it has been used in the synthesis of a variety of organometallic compounds, such as organocopper and organomagnesium compounds.

Mecanismo De Acción

Target of Action

The primary target of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound plays a significant role in the synthesis of peptides and proteins . By protecting amines during synthesis, it allows for the selective formation of peptide bonds without unwanted side reactions .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides and proteins .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . The compound’s stability and efficacy can also be affected by the presence of other compounds in the reaction mixture .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cis-BTMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is a versatile reagent, and it can be used in a variety of synthetic reactions. However, cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid also has some limitations. It is not very stable, and it can decompose over time. Additionally, it can be difficult to purify, and it is not very soluble in water.

Direcciones Futuras

For the use of cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid in scientific research include the development of new synthetic methods, such as the use of organocatalysts or the use of novel chiral auxiliaries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Additionally, further research is needed to develop new applications of this compound, such as the synthesis of new drugs or the synthesis of organometallic compounds. Finally, further research is needed to develop new methods of purification and storage of this compound, in order to ensure its stability and solubility.

Métodos De Síntesis

Cis-BTMP can be synthesized by a variety of methods, including the reaction of tert-butyl bromide and piperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid in high yield. Other methods of synthesis include the reaction of tert-butyl chloride and piperidine-4-carboxylic acid, as well as the reaction of tert-butyl bromide and piperidine-4-carboxylic acid in the presence of a palladium catalyst.

Safety and Hazards

Propiedades

IUPAC Name |

(3S,4S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBRCXVVNPFMDQ-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)